molecular formula C17H22N2O4 B11534406 4-butyl 3-ethyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate

4-butyl 3-ethyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11534406
M. Wt: 318.4 g/mol
InChI Key: FELSOHPIGBXLIA-UHFFFAOYSA-N
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Description

4-butyl 3-ethyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl 3-ethyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of hydrazine with β-diketones, followed by cyclization. One common method includes the use of ethyl acetoacetate and phenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to provide eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

4-butyl 3-ethyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butyl 3-ethyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate
  • 4-butyl-1-phenyl-3,5-dihydro-1H-pyrazole-3,4-dicarboxylate

Uniqueness

4-butyl 3-ethyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its lipophilicity and influence its interaction with biological targets .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-O-butyl 5-O-ethyl 2-phenyl-3,4-dihydropyrazole-4,5-dicarboxylate

InChI

InChI=1S/C17H22N2O4/c1-3-5-11-23-16(20)14-12-19(13-9-7-6-8-10-13)18-15(14)17(21)22-4-2/h6-10,14H,3-5,11-12H2,1-2H3

InChI Key

FELSOHPIGBXLIA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CN(N=C1C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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